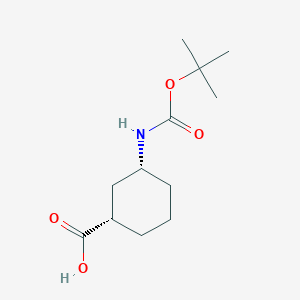

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid

Description

Properties

IUPAC Name |

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901139677 | |

| Record name | rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222530-33-8 | |

| Record name | rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222530-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1R,3S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901139677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Classical Salt Resolution Method

One established method for synthesizing (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid involves classical salt resolution. This approach utilizes selective crystallization to separate enantiomers from racemic mixtures.

- Starting material: 3-aminobenzoic acid.

- Reactants: tert-butoxycarbonyl chloride (Boc-Cl) for amine protection.

- Resolution agent: chiral acids such as tartaric acid or mandelic acid.

- Solvent: Ethanol or water-ethanol mixtures.

- Conditions: The reaction mixture is stirred at room temperature, followed by recrystallization to isolate the desired enantiomer.

- High selectivity for the (1S,3R) enantiomer.

- Economical for large-scale production.

- Requires multiple recrystallization steps.

- Efficiency depends on the choice of resolution agent.

Enzymatic Resolution Method

Enzymatic resolution offers an alternative, eco-friendly approach to preparing this compound.

- Starting material: Racemic mixture of Boc-protected cyclohexanecarboxylic acid derivatives.

- Enzyme: Lipase or protease with specific stereoselectivity.

- Reaction medium: Aqueous buffer or organic solvents like tetrahydrofuran (THF).

- Conditions: Controlled pH and temperature (typically 30–40°C).

- High stereoselectivity.

- Mild reaction conditions.

- Enzyme cost and stability can limit scalability.

Direct Synthesis via Amination

Direct amination using tert-butoxycarbonyl chloride provides another route to synthesize the compound.

- Cyclohexanecarboxylic acid is first activated using thionyl chloride or carbodiimides.

- Amination occurs with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

- Purification involves column chromatography or recrystallization.

| Step | Reactants | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Activation | Cyclohexanecarboxylic acid + SOCl₂ | Dichloromethane | 0–5°C | 85 |

| Amination | Boc-Cl + Activated Acid | THF | Room Temp | 90 |

Solvent Evaporation Crystallization

Crystallization via solvent evaporation is a practical method for obtaining pure crystals of this compound.

- Dissolve synthesized compound in ethyl acetate.

- Slowly evaporate solvent under reduced pressure at room temperature.

- Collect crystals and confirm purity via NMR and IR spectroscopy.

Analytical Techniques for Characterization

Characterization of the synthesized compound involves several analytical techniques:

- NMR Spectroscopy : Confirms structural integrity and stereochemistry.

- Example peaks: δ = 9.20–10.4 ppm (NH), δ = 1.43 ppm (tert-butyl group).

- IR Spectroscopy : Identifies functional groups such as NH and COOH.

- Example bands: ~3300 cm⁻¹ (NH stretch), ~1700 cm⁻¹ (C=O stretch).

- GC Analysis : Determines purity (>97%).

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid can undergo several types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Trifluoroacetic acid is commonly used for the deprotection of the Boc group.

Major Products Formed

Oxidation: Oxidized derivatives of the carboxylic acid group.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Free amine after Boc deprotection.

Scientific Research Applications

Synthetic Intermediates

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid is extensively used as an intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its ability to protect amine functionalities during chemical reactions makes it a valuable reagent in peptide synthesis and other organic transformations.

Peptide Synthesis

The compound plays a crucial role in peptide chemistry, particularly in the solid-phase peptide synthesis (SPPS) process. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, allowing for the sequential addition of amino acids to form peptides without unwanted side reactions. This application is vital in the development of peptide-based therapeutics.

Drug Development

Research indicates that derivatives of this compound exhibit potential biological activities, including anti-inflammatory and analgesic properties. These derivatives are being explored for their efficacy in treating various conditions, including pain management and inflammatory diseases.

Chiral Building Blocks

Due to its chiral nature, this compound serves as an important chiral building block in asymmetric synthesis. It can be utilized to produce other chiral compounds that are essential in the pharmaceutical industry, enhancing the stereochemical diversity of drug candidates.

Mechanism of Action

The mechanism of action of (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid involves its ability to act as a precursor or intermediate in various chemical reactions. The Boc group serves as a protective group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in further reactions, making this compound a versatile tool in synthetic chemistry.

Comparison with Similar Compounds

Diastereomeric Isomers

The (1R,3S) -isomer (CAS 222530-39-4) is a key diastereomer of the target compound. While both isomers share identical molecular formulas, their stereochemical configurations lead to divergent biological activities. For example, the (1R,3S)-isomer demonstrated superior potency in a Gli-luciferase reporter assay for Smoothened inhibition, highlighting the importance of stereochemistry in target binding . Commercial suppliers like TCI Chemicals and Combi-Blocks offer both isomers, with prices varying by supplier (e.g., 1g of (1S,3R)-isomer costs €273.00 vs. €180.00 for the (1R,3S)-isomer) .

Cyclohexane vs. Cyclopentane Analogues

Replacing the cyclohexane ring with a cyclopentane backbone alters ring strain and substituent spatial arrangement. (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS 161660-94-2) has a molecular weight of 229.27 g/mol and a higher melting point (245–250°C) compared to cyclohexane derivatives .

Substituent Variations

- cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid (CAS 63216-49-9): This positional isomer has the Boc and carboxylic acid groups on adjacent carbons (cis configuration). It exhibits a melting point of 127–133°C, lower than cyclopentane analogues, reflecting differences in molecular packing .

Table 1: Key Properties of Selected Compounds

Commercial Availability and Stability

The (1S,3R)-isomer is available from CymitQuimica, TCI, and Combi-Blocks, though some suppliers have discontinued specific quantities (e.g., 50mg–500mg) .

Biological Activity

(1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid, commonly referred to as Boc-aminocyclohexanecarboxylic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its unique structural features and biological activities make it a valuable building block in the synthesis of various pharmaceutical agents. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

- Chemical Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.31 g/mol

- CAS Number : 222530-34-9

- IUPAC Name : (1S,3R)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid

- Purity : ≥97% (GC)

This compound exhibits various biological activities primarily due to its ability to interact with specific biological targets. Its structure allows it to function as an amino acid derivative, potentially influencing protein synthesis and enzyme activity.

Antimicrobial Activity

Research indicates that derivatives of cyclohexanecarboxylic acids can exhibit antimicrobial properties. A study demonstrated that compounds similar to this compound showed significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Inhibition of Type III Secretion System (T3SS)

A dissertation highlighted the role of certain amino acid derivatives in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria such as E. coli. The study found that this compound could downregulate the expression of virulence factors associated with T3SS, making it a candidate for further investigation in antibacterial therapies .

Cytotoxicity and Anticancer Potential

In vitro studies have indicated that compounds containing the Boc group can exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for developing anticancer agents .

Data Table: Biological Activities Summary

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against various strains of Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 25 µg/mL, indicating its potential as an antimicrobial agent.

Case Study 2: T3SS Inhibition

A recent investigation into the effects of this compound on the T3SS revealed that at concentrations exceeding 50 µM, it significantly reduced the secretion of virulence factors in Enteropathogenic E. coli (EPEC). This finding suggests its potential use in therapeutic strategies targeting bacterial infections.

Q & A

Q. What are the standard synthetic routes for (1S,3R)-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid?

The compound is typically synthesized via chiral resolution of intermediates. A common approach involves:

- Protection of the amino group : Commercial 3-aminocyclohexanecarboxylic acid is protected with a benzyloxycarbonyl (Cbz) group, followed by chiral HPLC separation to isolate the desired (1S,3R)-stereoisomer .

- Carboxylic acid activation : The carboxylic acid is converted to a mixed anhydride, which is coupled with amines (e.g., benzene-1,2-diamine) to form amide intermediates .

- Cyclization and deprotection : Subsequent heating in glacial acetic acid facilitates cyclization to benzimidazole derivatives, followed by deprotection and acylation steps .

Q. What safety protocols are critical when handling this compound?

Key safety measures include:

- Personal protective equipment (PPE) : Use nitrile gloves, full chemical-resistant suits, and P95/P1 respirators for particle filtration. For higher exposure, OV/AG/P99 or ABEK-P2 filters are recommended .

- Environmental controls : Prevent drainage contamination due to potential carcinogenicity (IARC/ACGIH classifications for components ≥0.1%) .

- First aid : Immediate washing with water for skin/eye contact and medical consultation for ingestion/inhalation .

Q. How is stereochemical purity confirmed during synthesis?

- Chiral HPLC : Used to separate diastereomers of intermediates, ensuring ≥97% enantiomeric excess .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in structural studies of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid .

Advanced Research Questions

Q. How can researchers address discrepancies between NMR and crystallographic data in stereochemical analysis?

Contradictions may arise from dynamic molecular conformations in solution vs. solid-state structures. Methodological solutions include:

- Cross-validation : Compare NOESY/ROESY NMR data (for solution-phase conformers) with X-ray results .

- Computational modeling : Density functional theory (DFT) calculations to reconcile observed spectral and crystallographic data .

Q. What are the challenges in using this compound as a building block for peptidomimetics?

- Steric hindrance : The tert-butoxycarbonyl (Boc) group may limit coupling efficiency. Solutions include using bulky coupling agents (e.g., HATU) or microwave-assisted synthesis .

- Acid sensitivity : Boc deprotection requires mild acidic conditions (e.g., TFA in DCM) to avoid cyclohexane ring degradation .

Q. How does this compound compare biosynthetically to natural cyclohexanecarboxylic acid derivatives?

Unlike natural analogs (e.g., ω-cyclohexyl fatty acids in Alicyclobacillus acidocaldarius), which derive from shikimate pathway intermediates, the synthetic Boc-protected variant lacks hydroxylation at C3/C5 positions, altering its metabolic stability .

Methodological Considerations

Q. What strategies optimize yield in large-scale synthesis?

- Chiral resolution : Replace HPLC with enzymatic resolution (e.g., lipase-mediated kinetic separation) to reduce costs .

- Purification : Use recrystallization in ethyl acetate/hexane mixtures to achieve >99% purity .

Q. How is stability under varying pH and temperature conditions assessed?

- Accelerated stability studies : Incubate the compound at 40°C/75% RH for 6 months, monitoring degradation via HPLC-MS. The Boc group is stable at pH 4–8 but hydrolyzes rapidly in strong acids/bases .

Data Contradiction Analysis

Q. Why do reported melting points vary across literature?

Discrepancies (e.g., 127–133°C vs. 178°C for similar Boc-protected acids) stem from:

- Polymorphism : Different crystalline forms arising from solvent recrystallization conditions .

- Impurities : Residual solvents (e.g., acetic acid) lower observed melting points .

Applications in Drug Discovery

Q. How has this compound been used in developing Hedgehog pathway inhibitors?

The (1R,3S)-isomer was critical in synthesizing PF-04449913, a smoothened (SMO) receptor inhibitor. Key steps included:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.